molecular formula C15H18N2O3S B12266392 N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B12266392
M. Wt: 306.4 g/mol
InChI Key: GCBULRBYWRJCED-UHFFFAOYSA-N
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Description

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a complex organic compound with a molecular formula of C14H19NO3S and a molecular weight of 281.37 g/mol. This compound is notable for its unique structure, which includes a benzothiophene ring fused with an oxazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzothiophene ring can undergo electrophilic or nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzothiophene ring .

Scientific Research Applications

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar hydroxyl group and are known for their biological activities.

    Indole Derivatives: These compounds have a similar heterocyclic structure and are widely studied for their therapeutic potential.

    1,5-Naphthyridines: These compounds also undergo similar types of chemical reactions and have comparable applications in research.

Uniqueness

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of a benzothiophene ring and an oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C15H18N2O3S

Molecular Weight

306.4 g/mol

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C15H18N2O3S/c1-9-13(10(2)20-17-9)14(18)16-8-15(19)6-3-4-12-11(15)5-7-21-12/h5,7,19H,3-4,6,8H2,1-2H3,(H,16,18)

InChI Key

GCBULRBYWRJCED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC2(CCCC3=C2C=CS3)O

Origin of Product

United States

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